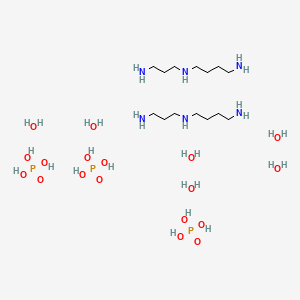
1-(4-Fluorophenoxy)cyclohexanecarboxylic acid
Overview
Description
1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is a compound with the CAS Number: 1267028-24-9 . It has a molecular weight of 238.26 . This compound is used in scientific experiments due to its potent analgesic and anti-inflammatory properties.
Molecular Structure Analysis
The InChI code for 1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is 1S/C13H15FO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Drug Development
1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structure is amenable to modifications that can lead to the development of new active pharmaceutical ingredients (APIs) with potential therapeutic effects. For instance, its carboxylic acid group can be transformed into amides, esters, or salts to alter pharmacokinetic properties .
Agricultural Chemicals
In agriculture, this compound serves as an intermediate for the synthesis of herbicides and pesticides. The fluorophenoxy moiety is particularly significant in this context, as it can contribute to the creation of compounds that target specific enzymes or growth processes in weeds and pests .
Material Science
The compound’s unique chemical structure makes it a candidate for the development of novel materials. For example, it could be used in the creation of polymers with specific fluorescence properties or as a modifier to alter the surface characteristics of materials .
Analytical Chemistry
In analytical chemistry, 1-(4-Fluorophenoxy)cyclohexanecarboxylic acid can be used as a standard or reagent in chromatographic methods to quantify or detect the presence of similar compounds in various samples, aiding in environmental monitoring and quality control processes .
Chemical Synthesis
This compound is a versatile intermediate in organic synthesis. It can undergo various chemical reactions, such as oxidation, reduction, and coupling, to produce a wide array of derivatives. These derivatives can then be used to study reaction mechanisms or to create complex molecules for further research .
Industrial Applications
In the industrial sector, the compound’s derivatives could be explored for their potential use in the formulation of dyes, resins, and other specialty chemicals. The presence of the fluorine atom and the phenoxy group could impart unique properties to these industrial products .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
1-(4-fluorophenoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITRZZZFVXSGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)cyclohexanecarboxylic acid | |
CAS RN |
1267028-24-9 | |
| Record name | 1-(4-fluorophenoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B1469606.png)
![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)



![Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B1469612.png)





